molecular formula C4H9ClN4 B3054591 (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 612511-67-8

(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No. B3054591
CAS RN: 612511-67-8
M. Wt: 148.59
InChI Key: SJIXCYWIWORVHE-UHFFFAOYSA-N
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Description

“(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H9ClN4 . It is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” consists of a triazole ring attached to a methanamine group . The triazole ring contains two carbon atoms and three nitrogen atoms, while the methanamine group contains one carbon atom and one nitrogen atom .


Physical And Chemical Properties Analysis

“(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” has a molecular weight of 148.59 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 56.7 Ų .

Safety and Hazards

“(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” may be harmful if swallowed and may cause respiratory irritation . It may also cause skin and eye irritation . Precautionary measures should be taken when handling this compound .

Future Directions

The future directions for the study of “(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” and similar triazole derivatives include the development of new synthetic routes and the investigation of their biological activities .

properties

IUPAC Name

(1-methyltriazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-4(2-5)6-7-8;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIXCYWIWORVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

CAS RN

612511-67-8
Record name 1H-1,2,3-Triazole-4-methanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612511-67-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Synthesis routes and methods

Procedure details

A solution of 1-methyl-1H-1,2,3-triazole-4-carboxamide (Bull. Chem. Soc. Jap. (1972), 45(8), 2577-9) (0.050 g) in bis(2-methoxyethyl)ether (diglyme, 2 ml) was treated with lithium borohydride (0.0264 g) and heated to reflux (oil bath 155° C.). Methanol (0.18 ml) was added dropwise in two portions after 5 min and 35 min, and the mixture heated under reflux for 1.5 h with stirring under nitrogen. Saturated aqueous ammonium chloride (0.2 ml) was added dropwise to the cooled mixture, and the mixture was diluted with methanol (2 ml). The solution was applied directly to an Isolute SCX ion exchange cartridge (5 g) (pre-eluted with methanol) and eluted with methanol followed by 10% 0.880 ammonia in methanol. The ammonia in methanol fraction was evaporated to low volume (ca. 1 ml), acidified with 4N hydrogen chloride in 1,4-dioxane (1 ml), and evaporated to dryness in vacuo to give the title compound (0.030 g).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.0264 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.18 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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